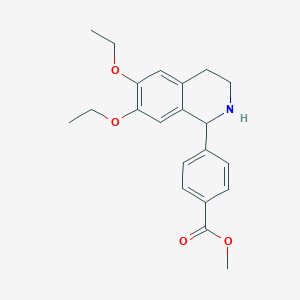
Methyl 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate is a synthetic organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoate ester linked to a tetrahydroisoquinoline moiety, which is further substituted with ethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate typically involves multiple steps. One common method starts with the preparation of the tetrahydroisoquinoline core, which can be achieved through the Pictet-Spengler reaction. This reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
This can be accomplished through an alkylation reaction using ethyl iodide (C2H5I) in the presence of a strong base like sodium hydride (NaH) .
Finally, the benzoate ester is formed by reacting the substituted tetrahydroisoquinoline with methyl 4-bromobenzoate under basic conditions, such as potassium carbonate (K2CO3) in dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
Methyl 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors in the body, potentially modulating their activity . For example, it may inhibit certain enzymes involved in the progression of neurodegenerative diseases, thereby exerting neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate: Similar structure but with methoxy groups instead of ethoxy groups.
Methyl 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate: Similar structure but with an acetate ester instead of a benzoate ester.
Uniqueness
Methyl 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate is unique due to the presence of ethoxy groups, which may confer different biological activities and chemical reactivity compared to its methoxy-substituted analogs . Additionally, the benzoate ester may influence its solubility and pharmacokinetic properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C21H25NO4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
methyl 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate |
InChI |
InChI=1S/C21H25NO4/c1-4-25-18-12-16-10-11-22-20(17(16)13-19(18)26-5-2)14-6-8-15(9-7-14)21(23)24-3/h6-9,12-13,20,22H,4-5,10-11H2,1-3H3 |
InChI Key |
AQYLPVYLPZDSNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)C(=O)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















